multiple-epitope polypeptide 1
説明
特性
CAS番号 |
146482-11-3 |
|---|---|
分子式 |
C12H14O3 |
製品の起源 |
United States |
類似化合物との比較
Research Findings and Data Tables
Table 1: Antibody Response Comparison
| Parameter | Multiple-Epitope Polypeptide 1 | Traditional Inactivated Vaccine |
|---|---|---|
| Peak Antibody Titer (dpv) | 1:64 (30 dpv) | 1:64 (30 dpv) |
| Duration (≥1:64) | 120 days | 120 days |
| Neutralizing Antibodies | ≥1.65 log₁₀ (70–100%) | ≥1.65 log₁₀ (100%) |
| Protection Efficacy | 100% | 100% |
準備方法
Computational Design and Epitope Prediction
The foundation of multiple-epitope polypeptide preparation lies in computational epitope prediction. For SARS-CoV-2 spike glycoprotein-based vaccines, researchers employed structural vaccinology to identify antigenic determinants using tools like SYFPEITHI and NetMHCIIpan . Epitopes were prioritized based on:
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Binding affinity to major histocompatibility complex (MHC) I/II alleles (IC50 < 50 nM) .
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Conservation scores across viral variants (>90% sequence homology) .
For example, in designing a JCPyV VP1-targeted vaccine, five cytotoxic T lymphocyte (CTL) epitopes (e.g., VP1<sub>32–40</sub>: RRLPPLPPL) and two B cell linear epitopes (e.g., VP1<sub>155–167</sub>: DDFGSNNSPFSG) were selected using IEDB consensus tools . Molecular dynamics simulations confirmed epitope-MHC stability, with root-mean-square deviation (RMSD) values <2.0 Å over 100 ns trajectories .
Synthesis Strategies and Linker Incorporation
Linker design critically influences polypeptide stability and epitope presentation. Studies demonstrate three primary linker types:
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Flexible linkers (e.g., GPGPG , GGGGS ) between B cell and T helper epitopes to minimize steric hindrance .
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Rigid linkers (e.g., EAAAK , AAY ) flanking CTL epitopes to prevent proteolytic degradation .
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Disulfide bonds (Cys-Cys) for dimerization, enhancing immunogen multivalency .
In a glioma-targeted vaccine, glycine-rich linkers (e.g., GGG) connected survivin (BIRC5<sub>97–104</sub>) and EphA2<sub>682–689</sub> epitopes, while a PADRE MHC-II epitope was integrated via a serine-glycine spacer . This 53-mer construct (MW: 5.8 kDa) showed >95% purity by reverse-phase HPLC .
Adjuvant Integration for Enhanced Immunogenicity
Adjuvants are incorporated N-terminally to prime innate immunity. Common strategies include:
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Human β-defensin 3 (45 aa) + LL-37 (37 aa) linked via EAAAK, increasing TLR4/NF-κB signaling by 3-fold .
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50S ribosomal protein L7/L12 (UniProt P9WHE3) as a TLR2 agonist, boosting IFN-γ production by CD8<sup>+</sup> T cells .
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Lenalidomide co-administration, enhancing antigen-presenting cell (APC) maturation (CD83<sup>+</sup> DCs increased by 40%) .
In SARS-CoV-2 nucleocapsid vaccines, the L7/L12 adjuvant increased vaccine antigenicity from 0.62 to 0.89 (VaxiJen score), with a predicted solubility index of 0.82 via SOLpro .
Cloning and Expression in Bacterial Systems
Escherichia coli remains the dominant expression host due to scalability. Key steps include:
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Codon optimization using JCat tool (CAI > 0.8, GC% 40–60%) .
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Vector selection : pET28a(+) for His-tag purification (e.g., 6×His tag at C-terminus) .
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Induction parameters : 0.5 mM IPTG at 16°C for 20 h, yielding 1.2 mg/L soluble protein .
For JC polyomavirus vaccines, cloning into pET-28a/Cas9-cys vectors achieved 85% transformation efficiency in BL21(DE3) cells, confirmed by colony PCR .
Physicochemical Characterization and Stability Analysis
Post-synthesis validation ensures structural integrity:
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Molecular weight : MALDI-TOF MS (e.g., 32.5 kDa observed vs. 32.3 kDa theoretical) .
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Thermostability : Differential scanning calorimetry (T<sub>m</sub> > 65°C) .
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Solubility : >0.5 mg/mL in phosphate buffer (pH 7.4) via Bradford assay .
In a SARS-CoV-2 vaccine model, the constructed polypeptide had a theoretical pI of 9.24 and instability index of 33.2 (stable classification) .
In Silico Immune Simulation and Efficacy Assessment
Computational immune simulations predict real-world efficacy:
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C-ImmSim showed IgG1/IgG2 titers >10<sup>4</sup> after three doses .
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Population coverage : HLA-DRB101:01 and HLA-A02:01 alleles covered 92% of Europeans and 85% of Asians .
In murine glioma models, the multi-epitope vaccine + anti-PD1 increased survival from 24.1 to 52.8 days (p = 0.046), with CD8<sup>+</sup> T cell infiltration rising 4-fold .
Q & A
Q. What experimental design considerations are critical for ensuring reproducibility in MEP1 studies?
Reproducibility hinges on controlling biological and technical variability. Key factors include:
- Biological replicates : Essential to account for inter-individual variability in epitope expression .
- Technical replicates : Reduces measurement noise in peptide quantification (e.g., LC-MS/MS workflows) .
- Fractional factorial designs : Efficiently evaluate preanalytical factors (e.g., sample preparation, storage) while minimizing experiment numbers .
- Calibration ranges : Optimize for epitope sensitivity and dynamic range to avoid saturation or detection limits .
Q. How should researchers select and validate epitope markers for MEP1 characterization?
- Sensitivity and specificity : Prioritize markers with low cross-reactivity and high affinity for target epitopes. Validate using orthogonal methods (e.g., ELISA, SPR) .
- Protein profile knowledge : Use proteomics databases to confirm epitope uniqueness within the polypeptide sequence .
- Multivariate analysis : Statistically assess marker performance across diverse biological samples to identify outliers .
Q. What statistical approaches are recommended for analyzing contradictory peptide quantification data?
- Additive ratio calculation : Prioritize high-intensity ion pairs in MS/MS spectra to minimize noise impact .
- Hierarchical modeling : Separate biological variation from technical error using mixed-effects models .
- Uncertainty propagation : Quantify cumulative uncertainty from replicates, calibration, and operator variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo MEP1 functional data?
- Tumor microenvironment (TME) modeling : Incorporate stimuli-responsive elements (e.g., pH-sensitive linkers, enzyme-cleavable sequences) to mimic TME conditions .
- Multi-omics integration : Correlate proteomic data with transcriptomic or metabolomic profiles to identify off-target interactions .
- Dynamic imaging : Use multimodal probes (e.g., Au³⁺/Gd³⁺-tagged MEP1) to track real-time behavior in vivo .
Q. What methodologies improve the synthesis of MEP1 with non-natural amino acids or cyclic structures?
- Solid-phase peptide synthesis (SPPS) optimization : Use pyPept or similar tools to predict steric hindrance and optimize coupling steps for non-natural residues .
- Branching strategies : Employ orthogonal protection groups for multi-epitope assembly .
- Quality control : Implement tandem MS and MALDI-TOF for sequence validation, particularly for cyclic conformations .
Q. How should conflicting results from ensemble encoding methods in epitope prediction be addressed?
- Redundancy analysis : Use principal component analysis (PCA) to identify overlapping features across encodings .
- Cross-validation : Train models on imbalanced datasets using stratified sampling or synthetic minority oversampling (SMOTE) .
- Interpretability frameworks : Apply SHAP (SHapley Additive exPlanations) to prioritize encodings with biological relevance .
Q. What strategies mitigate assay variability in MEP1 clinical studies?
- Standardized reporting : Document NP assay parameters (e.g., epitope targets, detection thresholds) per CLSI guidelines .
- Reference materials : Use synthetic MEP1 analogs with defined epitope stoichiometry for inter-laboratory calibration .
- Confounder adjustment : Include covariates like batch effects or patient demographics in regression models .
Methodological Resources
- Experimental design : Fractional factorial designs for proteomics , hierarchical models for peptide quantification .
- Data integration : pyPept for 3D structure modeling , multimodal imaging probes for TME studies .
- Statistical frameworks : FINER criteria for hypothesis evaluation , SHAP for encoding interpretability .
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